

electronic band structure of single-crystal germanium

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Compound of Interest

Compound Name: GERMANIUM

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An In-depth Technical Guide to the Electronic Band Structure of Single-Crystal **Germanium**

Introduction

Germanium (Ge), a group IV semiconductor, holds a significant position in the history and future of solid-state electronics. Its electronic band structure—the relationship between the energy and momentum of its electrons—dictates its fundamental electronic and optical properties. Single-crystal **germanium** possesses a diamond cubic lattice structure.[1][2] Understanding its band structure is crucial for researchers and scientists, particularly in the design and optimization of electronic and optoelectronic devices. **Germanium** is an indirect bandgap semiconductor, a feature that profoundly influences its behavior and applications.[3] [4] This guide provides a comprehensive overview of **germanium**'s electronic band structure, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Core Electronic Properties and Band Structure Parameters

The electronic behavior of **germanium** is defined by several key parameters derived from its band structure. The valence band maximum is located at the center of the Brillouin zone (Γ point), while the conduction band has its minimum at the L point, along the $\langle 111 \rangle$ direction.[5] [6] This disparity in momentum space between the highest valence band state and the lowest conduction band state is what characterizes **germanium** as an indirect gap semiconductor.

Data Presentation: Key Parameters of Single-Crystal Germanium

The following tables summarize the essential quantitative data related to the electronic structure of single-crystal **germanium** at or near room temperature (300 K), unless otherwise specified.

Table 1: Crystal and Band Gap Properties

Parameter	Value	Reference
Crystal Structure	Diamond Cubic	[1][2]
Lattice Constant	5.658 Å (565.75 pm)	[1][7][8]
Indirect Band Gap (E _g , L-Γ)	0.661 eV	[9]
Direct Band Gap (EΓ1, Γ-Γ)	0.80 eV	[9]
Spin-Orbit Splitting Energy (Δ _{so})	0.29 eV	[3][9]
Dielectric Constant	16.2	[1][8]

Table 2: Effective Masses of Charge Carriers

The effective mass (m^*) is a crucial parameter that describes how electrons and holes respond to external forces and is determined by the curvature of the energy bands.[10] It is typically expressed as a multiple of the free electron rest mass (m_0).

Carrier	Type	Effective Mass (m/m ₀)	Reference(s)
Electron	Longitudinal (ml)	1.6	[8]
Transverse (mt)	0.08	[8]	
Density of States (mc)	0.22	[9]	
Hole	Heavy (mhh)	0.33	[8]
Light (mlh*)	0.043	[8]	
Strained Ge (Engineered)	~0.054	[11]	

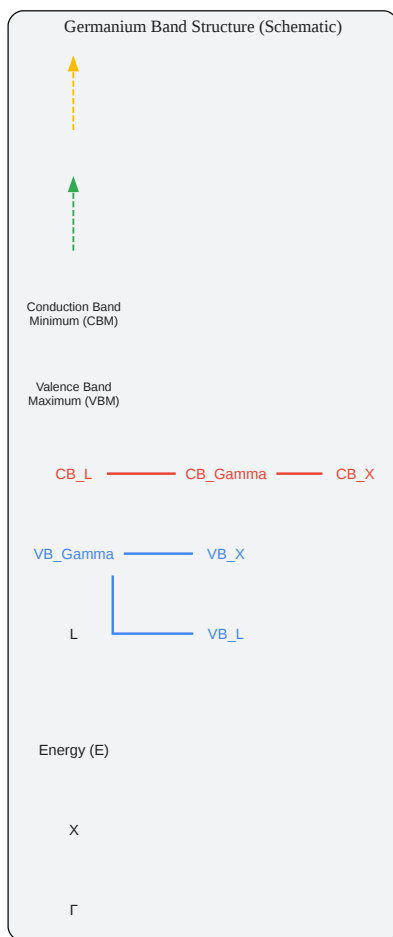
Table 3: Deformation Potentials

Deformation potentials describe how the energy bands shift in response to mechanical strain, a critical factor in strained-**germanium** devices.

Parameter	Symbol	Value (eV)	Reference(s)
Hydrostatic (Direct Gap)	a	-9.1 ± 0.3	[12]
Shear (Valence Band)	b	-2.32 ± 0.06	
Du	3.14 ± 0.20	[13]	
Du'	4.00 ± 0.20	[13]	

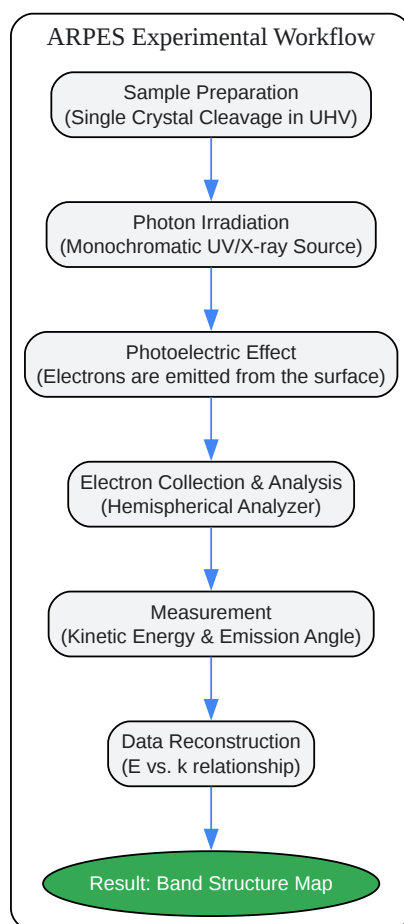
Visualizing the Band Structure and Experimental Workflow

Diagrams are essential for conceptualizing the complex relationships within the electronic band structure and the processes used to measure it.



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Caption: Schematic of **Germanium**'s electronic band structure.



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